molecular formula C22H20IN3O2 B11087273 3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11087273
M. Wt: 485.3 g/mol
InChI Key: CUOBXPQQHXHBKA-JXMROGBWSA-N
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Description

3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, an indole moiety, and a hydroxypropyl side chain. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Iodo Group: The iodination of the quinazolinone core is usually achieved using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst.

    Attachment of the Indole Moiety: The indole moiety is introduced via a Heck coupling reaction between the iodinated quinazolinone and an indole derivative. This reaction typically requires a palladium catalyst and a base.

    Addition of the Hydroxypropyl Side Chain: The hydroxypropyl side chain is added through a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl side chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under suitable conditions.

    Substitution: The iodo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are common.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The indole and quinazolinone moieties may interact with specific amino acid residues in the target protein, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-hydroxypropyl)-6-chloro-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
  • 3-(3-hydroxypropyl)-6-bromo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
  • 3-(3-hydroxypropyl)-6-fluoro-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one

Uniqueness

The uniqueness of 3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the iodo group, in particular, can influence its reactivity in substitution reactions and its interaction with biological targets.

Properties

Molecular Formula

C22H20IN3O2

Molecular Weight

485.3 g/mol

IUPAC Name

3-(3-hydroxypropyl)-6-iodo-2-[(E)-2-(1-methylindol-3-yl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C22H20IN3O2/c1-25-14-15(17-5-2-3-6-20(17)25)7-10-21-24-19-9-8-16(23)13-18(19)22(28)26(21)11-4-12-27/h2-3,5-10,13-14,27H,4,11-12H2,1H3/b10-7+

InChI Key

CUOBXPQQHXHBKA-JXMROGBWSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3CCCO

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3CCCO

Origin of Product

United States

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